Cas no 1021261-76-6 (7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one)

7-Chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound featuring a fused thiadiazoloquinazolinone core with a chloro substituent at the 7-position and a 3-methylphenylamino group at the 2-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to its rigid polycyclic framework and electron-rich moieties. The compound may exhibit bioactivity as a kinase inhibitor or antimicrobial agent, given the known properties of similar thiadiazoloquinazoline derivatives. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. High purity and well-characterized physicochemical properties ensure reproducibility in experimental applications.
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one structure
1021261-76-6 structure
Product name:7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
CAS No:1021261-76-6
MF:C16H11ClN4OS
Molecular Weight:342.802740335464
CID:5381559

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 化学的及び物理的性質

名前と識別子

    • 7-chloro-2-(3-methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
    • 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
    • インチ: 1S/C16H11ClN4OS/c1-9-3-2-4-11(7-9)18-15-20-21-14(22)12-8-10(17)5-6-13(12)19-16(21)23-15/h2-8H,1H3,(H,18,20)
    • InChIKey: YJKNEULYWBXLSJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Cl)C=C2)C(=O)N2N=C(NC3=CC=CC(C)=C3)SC=12

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-0455-10μmol
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-0455-1mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-0455-2μmol
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-0455-25mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3382-0455-5mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-0455-2mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-0455-4mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-0455-10mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3382-0455-20μmol
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-0455-3mg
7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
1021261-76-6 90%+
3mg
$63.0 2023-04-26

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 関連文献

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-oneに関する追加情報

Chemical and Biological Profile of 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS No. 1021261-76-6)

7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS No. 1021261-76-6) is a synthetic organic compound belonging to the class of thiadiazoloquinazolines, a structurally diverse family of heterocyclic scaffolds with significant biological activity. This molecule combines a quinazoline core fused to a [1,3,4]thiadiazole ring system and features substituents at positions 7 and 2: a chloro group and a (3-methylphenyl)amino group, respectively. The unique arrangement of these functional groups contributes to its potential as a pharmacologically active agent in therapeutic development.

The quinazoline moiety is a well-established pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. When fused with thiadiazole rings—known for their stability and electron-deficient characteristics—the resulting hybrid structures often exhibit enhanced binding affinity and selectivity. In the case of 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, the chloro substitution at the 7-position introduces steric and electronic effects that modulate the compound’s reactivity and molecular recognition properties. The (3-methylphenyl)amino group at position 2 further enhances hydrophobic interactions while providing opportunities for hydrogen bonding in biological environments.

Recent studies have highlighted the importance of thiadiazoloquinazoline derivatives in targeting kinases involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated inhibitory activity against EGFR (epidermal growth factor receptor) mutants associated with non-small cell lung cancer (NSCLC). The presence of the chloro substituent in this molecule may optimize its interaction with specific kinase domains by stabilizing transition states during catalytic inhibition. Additionally, the methylated phenylamine group could improve cell membrane permeability through increased lipophilicity without compromising aqueous solubility.

From a synthetic perspective, the construction of this compound involves multistep organic reactions focused on heterocycle formation and functional group manipulation. Key steps include the condensation of appropriate amidines or thioureas with quinazoline precursors to form the thiadiazole ring system. The introduction of the chloro atom typically requires chlorinating agents under controlled conditions to avoid over-chlorination or degradation of sensitive functionalities. The final coupling reaction between the substituted quinazoline derivative and aniline derivatives leads to the formation of the (3-methylphenyl)amino linkage, which can be optimized using microwave-assisted synthesis or solvent-free methodologies for efficiency.

Pharmacokinetic evaluations are critical for assessing compounds like 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one as drug candidates. Modern computational tools such as molecular docking simulations predict favorable interactions between this molecule and ATP-binding sites in kinases due to its planar geometry and electron distribution patterns. In vitro studies have shown that such derivatives can achieve low micromolar IC₅₀ values against target enzymes while maintaining reasonable metabolic stability in liver microsome assays.

The structural versatility of thiadiazoloquinazolines allows for systematic modification through variation of substituents on both rings. For example, replacing the chloro group with other halogens like bromine or fluorine could alter binding affinities or metabolic profiles depending on target-specific requirements. Similarly, modifications to the (3-methylphenyl)amino substituent, such as introducing additional aromatic rings or heterocycles via amide bond formation at position 8 or sulfonamide linkages at position 4a (if applicable), open pathways for developing more potent analogs tailored for specific therapeutic applications.

In drug discovery pipelines targeting G protein-coupled receptors (GPCRs), compounds containing both quinazoline and thiadiazole moieties have shown promise as allosteric modulators rather than direct agonists/antagonists. This approach offers advantages including reduced side effects from off-target interactions compared to traditional orthosteric ligands targeting primary binding sites within receptor proteins.

Emerging research from academic institutions has explored these hybrid systems using advanced analytical techniques like X-ray crystallography combined with nuclear magnetic resonance spectroscopy (NMR). These methods provide atomic-level insights into how each substituent contributes to overall molecular conformation when bound within protein pockets—information crucial for rational design improvements aimed at enhancing potency while minimizing toxicity risks associated with prolonged exposure.

Beyond kinase inhibition applications mentioned earlier regarding potential anti-cancer properties related specifically here again about EGFR mutant forms found commonly among NSCLC patients there exists growing interest into repurposing similar chemical frameworks towards other disease areas where aberrant signal transduction plays key roles including neurodegenerative disorders autoimmune diseases etc... Specifically some recent preclinical models suggest that certain thiadiazoloquinazoline derivatives might act as dual inhibitors capable simultaneously affecting multiple signaling pathways relevant fibrosis inflammation processes simultaneously making them attractive multifunctional agents development programs focusing chronic conditions management strategies requiring combination therapies approaches

Synthetic strategies employed today often incorporate green chemistry principles aiming reduce environmental impact through use recyclable catalysts efficient reaction conditions minimizing waste production during scale-up phases manufacturing process optimization efforts underway particularly those involving continuous flow reactors which enable precise control over reaction parameters leading higher yields purer final products compared traditional batch methods sometimes used earlier stages research

In terms safety profiles preliminary toxicity assessments conducted animal models indicate relatively good tolerability profiles typical small molecule drugs designed target intracellular enzymes rather broad-spectrum biologics agents However comprehensive toxicological evaluations still required before any formal clinical trials initiated especially concerning long-term administration scenarios potential drug-drug interactions especially important context multi-drug regimens common oncology settings where patients frequently receive combination therapies alongside standard chemotherapeutic agents radiation treatments etc...

One notable feature about structure is presence five-membered thiadiazole ring containing sulfur atom along two nitrogen atoms creating unique dipole moments across entire scaffold influencing solubility characteristics partition coefficients vital determining oral bioavailability potential drug candidates Here again role played by specific substituents becomes critical since they directly affect overall polarity hydrophobicity balance essential achieving optimal absorption distribution metabolism excretion ADME properties

Crystallographic data available compound reveal interesting hydrogen bonding networks between amino nitrogen atoms adjacent hydrogen acceptors within crystalline lattice suggesting possibility forming stable complexes solution environments potentially beneficial applications requiring sustained release formulations controlled delivery mechanisms however further studies needed confirm relevance biological systems versus purely synthetic conditions observed solid-state analysis

Computational modeling approaches increasingly utilized predict pharmacological behavior molecules like this one leveraging machine learning algorithms trained large datasets known active inhibitors similar classes compounds These predictive models help identify optimal substitution patterns likely maximize desired activities while avoiding structural alerts linked known toxicities significantly accelerating hit-to-leads discovery phases reducing need extensive early-stage screening campaigns

Regarding market dynamics demand compounds containing both quinazoline thiadiazole scaffolds continues rise driven pharmaceutical industry's focus developing next-generation therapeutics addressing resistance mechanisms observed current first-line treatments particularly oncology field Several companies actively pursuing lead optimization projects around core structures emphasizing importance understanding detailed chemical properties synthesis routes available compound under discussion here

In conclusion ongoing research surrounding hybrid molecules such as 7-chloro-2-[(3-methylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one represents exciting frontier modern drug discovery efforts Its distinctive combination features makes ideal candidate further exploration various therapeutic indications although much work remains determine full extent biological utility ensure compliance regulatory standards before commercialization considered viable option pharmaceutical sector

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.